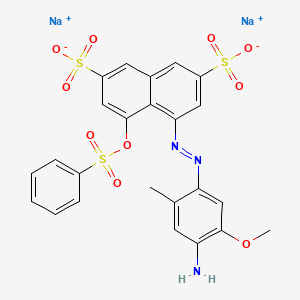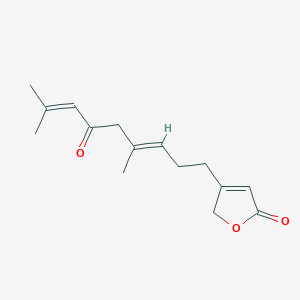
6-Oxodendrolasinolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxodendrolasinolide is a farnesane-type sesquiterpene lactone. This compound has garnered significant interest due to its unique structure and potential applications in various scientific fields. It is a naturally occurring compound that has been synthesized in the laboratory for further study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of 6-Oxodendrolasinolide involves a multi-step process starting from geraniol and 3-methylbut-2-en-1-ol. The synthesis includes twelve steps with an overall yield of 5.6%. Key steps in the synthesis include:
- Regioselective alkylation of the anion of vinyldithian with allylic chloride to generate an intermediate compound.
- Hydrolyzation of the dithiane to afford another intermediate.
- Reduction of an enone to give an alcohol, which is then protected as a p-methoxylbenzylether.
- Removal of the tetrahydropyranyl protective group and subsequent oxidation to yield a key intermediate aldehyde.
- Corey’s oxidative lactonization reaction followed by deprotection of the PMB group and Dess-Martin oxidation to afford the final product .
Industrial Production Methods: While the detailed industrial production methods are not extensively documented, the laboratory synthesis provides a foundational approach that can be scaled up for industrial purposes. The key steps and reagents used in the laboratory synthesis can be adapted for larger-scale production with appropriate modifications to optimize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Oxodendrolasinolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction of enones to alcohols is a common reaction in its synthesis.
Substitution: Regioselective alkylation is a key substitution reaction in its synthesis.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Allylic chlorides and vinyldithianes are used for regioselective alkylation reactions.
Major Products Formed: The major products formed from these reactions are intermediates that lead to the final product, this compound. Each step in the synthesis yields specific intermediates that are crucial for the subsequent reactions .
Applications De Recherche Scientifique
6-Oxodendrolasinolide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their synthetic pathways.
Biology: The compound’s biological activity is of interest for its potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: Its unique structure makes it a valuable compound for the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Oxodendrolasinolide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects through modulation of specific enzymes and receptors. The exact molecular targets and pathways involved are subjects of current research .
Comparaison Avec Des Composés Similaires
6-Oxodendrolasinolide can be compared with other sesquiterpene lactones such as:
- Parthenolide
- Artemisinin
- Costunolide
Uniqueness: What sets this compound apart is its unique farnesane-type structure, which provides distinct chemical and biological properties.
Propriétés
Numéro CAS |
92448-64-1 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
3-[(3E)-4,8-dimethyl-6-oxonona-3,7-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C15H20O3/c1-11(2)7-14(16)8-12(3)5-4-6-13-9-15(17)18-10-13/h5,7,9H,4,6,8,10H2,1-3H3/b12-5+ |
Clé InChI |
QLOFUNCZFNBXPM-LFYBBSHMSA-N |
SMILES isomérique |
CC(=CC(=O)C/C(=C/CCC1=CC(=O)OC1)/C)C |
SMILES canonique |
CC(=CC(=O)CC(=CCCC1=CC(=O)OC1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


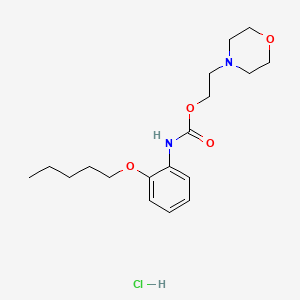
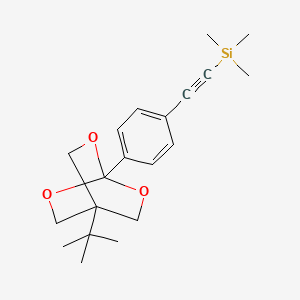
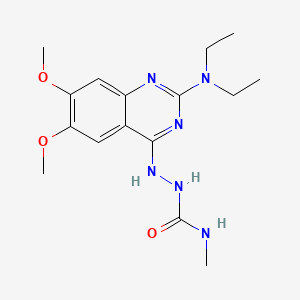
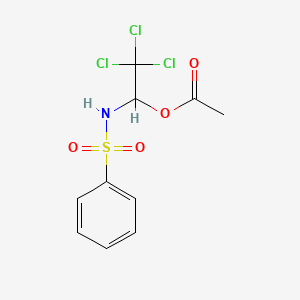
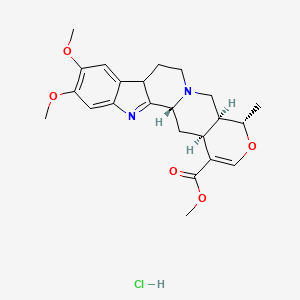
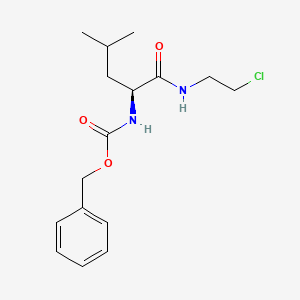
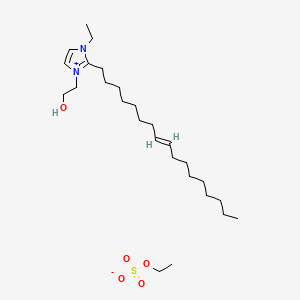

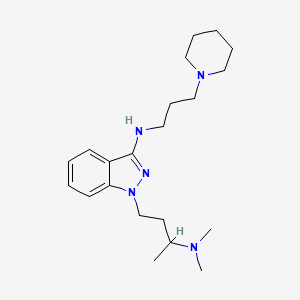
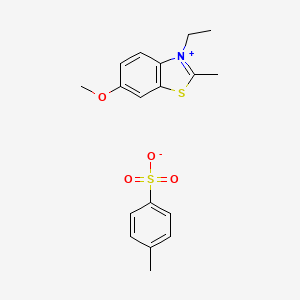

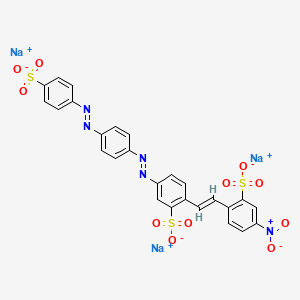
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
